5-(Benzenesulfonyl)pyridin-2-amine
Description
Structure
3D Structure
Properties
CAS No. |
65367-69-3 |
|---|---|
Molecular Formula |
C11H10N2O2S |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
5-(benzenesulfonyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2O2S/c12-11-7-6-10(8-13-11)16(14,15)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI Key |
CHGPGGVRNQQHKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthetic Methodologies for 5 Benzenesulfonyl Pyridin 2 Amine and Analogues
Retrosynthetic Analysis of the 5-(Benzenesulfonyl)pyridin-2-amine Scaffold
A retrosynthetic analysis of the this compound structure reveals several potential disconnection points, leading to plausible synthetic routes. The two primary disconnections are at the C-S bond of the sulfone and the C-N bond of the amine.
Disconnection A (C-S Bond): This approach involves disconnecting the bond between the pyridine (B92270) C5 position and the sulfur atom of the benzenesulfonyl group. This leads to a 2-aminopyridine (B139424) synthon and a benzenesulfonyl synthon. In a synthetic context, this translates to the sulfonylation of a 2-aminopyridine derivative. The pyridine component could be a 5-halo-2-aminopyridine for cross-coupling reactions or 2-aminopyridine itself for a direct C-H functionalization reaction.
Disconnection B (C-N Bond): This strategy involves cleaving the bond between the pyridine C2 position and the nitrogen atom of the amino group. This suggests an amination reaction as the final step. The key intermediate would be a 5-(benzenesulfonyl)pyridine bearing a suitable leaving group (e.g., a halogen) at the C2 position, which can then be displaced by an amine or ammonia (B1221849) equivalent.
These two primary disconnections form the basis for the classical and modern synthetic strategies discussed in the following sections.
Classical Synthetic Routes and Modifications
Traditional and modified synthetic methods provide a robust toolbox for the construction of the this compound scaffold. These routes include nucleophilic aromatic substitution, transition metal-catalyzed cross-coupling, direct sulfonylation, and amination protocols.
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridine rings, which are inherently electron-deficient. The reaction proceeds via an addition-elimination mechanism, forming a stabilized Meisenheimer-like intermediate.
Halogenated pyridines are common substrates for SNAr reactions, with leaving groups at the 2- and 4-positions being particularly reactive due to the ability of the ring nitrogen to stabilize the negative charge of the intermediate. quimicaorganica.org While the 5-position is less activated, SNAr can still occur, especially with highly reactive nucleophiles or under forcing conditions. For the synthesis of the target molecule, one could envision the reaction of a 5-bromo- or 5-chloro-2-aminopyridine with a nucleophilic benzenesulfinate (B1229208) salt.
Recent studies using kinetic isotope effects and computational analysis have provided evidence that many SNAr reactions, particularly on electron-deficient heterocycles like pyridine with good leaving groups, may proceed through a concerted mechanism rather than the classical two-step pathway. nih.govacs.org This understanding can influence the choice of reaction conditions and substrates.
Transition metal-catalyzed cross-coupling reactions offer a powerful and versatile method for forming the key C-S bond in the this compound scaffold. Catalysts based on palladium, copper, and other transition metals are widely used to facilitate these transformations. rsc.org
A common approach involves the coupling of a 5-halo-2-aminopyridine with a sulfinate salt, such as sodium benzenesulfinate. This type of reaction, often catalyzed by copper or palladium complexes, directly establishes the desired aryl sulfone linkage. N-Aryl-2-aminopyridines are frequently used as substrates in C-H activation contexts, where the pyridyl group directs the functionalization. rsc.org This highlights the compatibility of the 2-aminopyridine moiety with transition metal catalysis, suggesting that coupling reactions on a pre-formed 2-aminopyridine ring are a viable strategy.
Introducing the benzenesulfonyl group onto the pyridine ring is a critical step, and several strategies exist for this transformation.
Classical Sulfonylation: Traditionally, sulfonylation can be achieved by reacting an organometallic derivative of the pyridine ring (e.g., a lithiated or Grignard reagent) with benzenesulfonyl chloride. orgsyn.org However, this approach often requires harsh conditions and may suffer from poor regioselectivity. Another method involves reacting 2-aminopyridine with a benzenesulfonyl halide, typically in the presence of a base like pyridine. google.comresearchgate.net This can sometimes lead to N-sulfonylation at the amino group in addition to or instead of C-sulfonylation.
Ruthenium-Catalyzed C-H Sulfonylation: A more modern and efficient approach is the direct C-H sulfonylation of the pyridine ring. Research has demonstrated a ruthenium-catalyzed remote sulfonylation at the C5 position of N-aryl-2-aminopyridines using aromatic sulfonyl chlorides. acs.orgacs.org This reaction exhibits excellent regioselectivity for the C5 position. Mechanistic studies suggest the formation of a key ruthenametallacycle intermediate. DFT calculations support that the C5 position of the 2-aminopyridine group in this intermediate carries a more negative charge, making it more nucleophilic and thus favoring electrophilic attack by the sulfonyl chloride. acs.orgacs.org
The reaction is tolerant of various functional groups on both the N-aryl ring and the sulfonyl chloride, providing a direct route to a range of 5-(arylsulfonyl)pyridin-2-amine analogues. acs.org
Table 1: Ruthenium-Catalyzed C5 Sulfonylation of N-Aryl-2-aminopyridines
Data sourced from Organic Letters, 2017. acs.org
Amination protocols introduce the crucial amino group at the C2 position of the pyridine ring.
Classical Amination (Chichibabin Reaction): The Chichibabin reaction is a classic method for the direct amination of pyridines, typically using sodium amide (NaNH₂) in liquid ammonia. The reaction proceeds via nucleophilic addition of the amide anion to the C2 position, followed by the elimination of a hydride ion. While effective for simple pyridines, the reaction requires harsh conditions and the presence of the electron-withdrawing sulfonyl group at C5 might influence the regioselectivity and reactivity.
Modern Amination Methods: More recent protocols offer milder conditions. A method for the C2 amination of pyridine with primary amines has been developed using sodium hydride (NaH) in the presence of lithium iodide (LiI) in THF. orgsyn.orgntu.edu.sg This system facilitates the reaction under reflux conditions, providing good yields of N-alkylpyridin-2-amines. orgsyn.org Another approach involves the η⁶-coordination of the pyridine ring to a ruthenium catalyst, which activates the ring towards nucleophilic aromatic substitution with amines, enabling the cleavage and formation of pyridyl C-N bonds. nih.gov These methods could potentially be applied to a 5-(benzenesulfonyl)pyridine substrate to install the 2-amino group.
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be applied to the synthesis of the this compound scaffold.
Microwave-Assisted Synthesis: Microwave irradiation has been recognized as a green chemistry tool that can significantly reduce reaction times, improve yields, and lower energy consumption. acs.org One-pot, multi-component reactions for the synthesis of substituted pyridines have been developed under microwave irradiation in green solvents like ethanol. acs.orgnih.gov These methods offer advantages such as excellent yields (82-94%), short reaction times (2-7 minutes), and the formation of pure products, thereby minimizing waste and costly processing. nih.gov
Use of Benign Catalysts and Solvents: The replacement of hazardous reagents and catalysts with more environmentally friendly alternatives is a core tenet of green chemistry. For instance, iron-catalyzed cyclization reactions have been developed for the synthesis of substituted pyridines. rsc.org Iron is an abundant, low-cost, and relatively non-toxic metal, making it a greener alternative to catalysts based on precious metals like palladium or ruthenium. Furthermore, the use of pyridine and its derivatives as recyclable solvents in biphasic systems can reduce the need for energy-intensive distillation steps for product separation. biosynce.com
Table 2: Comparison of Conventional vs. Green Synthesis of Pyridine Derivatives
Data generalized from sources discussing green pyridine synthesis. acs.orgnih.gov
By integrating these greener methodologies, the synthesis of this compound and its analogues can be made more sustainable and efficient.
Solvent-Free Synthesis
Solvent-free synthesis offers significant environmental and economic advantages by reducing waste and simplifying purification processes. For pyridine derivatives, multicomponent reactions (MCRs) under solvent-free conditions have proven to be an effective strategy. One such approach involves the reaction of enaminones, malononitrile, and a primary amine at elevated temperatures. This method provides a direct and clean route to substituted 2-aminopyridines in good yields. nih.gov While this specific reaction has been demonstrated for various 2-aminopyridine derivatives, the principle can be extended to the synthesis of analogues of this compound by selecting appropriately substituted starting materials.
Another example of solvent-free synthesis is the reaction of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at 80–90 °C. mdpi.comnih.gov This method, conducted by simple fusion of the reactants, avoids the use of any solvent and provides the desired 2-aminopyrimidine (B69317) derivatives in high yields. mdpi.comnih.gov This approach highlights the potential for developing solvent-free methods for a range of substituted amino-pyridines and -pyrimidines.
| Reactants | Conditions | Product Class | Yield (%) |
| Enaminone, Malononitrile, Primary Amine | 80 °C, 3h, solvent-free | 2-Amino-3-cyanopyridine derivatives | up to 90% nih.gov |
| 2-Amino-4,6-dichloropyrimidine, Amine, Triethylamine | 80-90 °C, solvent-free | 2-Aminopyrimidine derivatives | High mdpi.comnih.gov |
This table showcases examples of solvent-free synthesis for related aminopyridine and aminopyrimidine structures.
Catalyst-Free or Organocatalytic Methods
The development of catalyst-free and organocatalytic synthetic methods is a growing area of interest due to the reduced cost and toxicity associated with metal catalysts. A notable example is the microwave-mediated, catalyst-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides. This tandem reaction proceeds in a short time with a broad substrate scope and good functional group tolerance, yielding the products in good to excellent yields without the need for a catalyst. fiu.edunih.gov
Organocatalysis, which utilizes small organic molecules as catalysts, also presents a viable alternative. For instance, the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles has been achieved through an enamine–azide cycloaddition reaction catalyzed by diethanolamine. google.com This demonstrates the potential of organocatalysts to facilitate the formation of heterocyclic rings. While direct organocatalytic methods for this compound are not extensively documented, the principles of using simple organic molecules to catalyze key bond-forming steps can be applied to its synthesis.
| Reactants | Conditions | Product Class | Catalyst | Yield (%) |
| Enaminonitriles, Benzohydrazides | Microwave, catalyst-free | 1,2,4-Triazolo[1,5-a]pyridines | None | Good to Excellent fiu.edunih.gov |
| Enamines, Azides | Ambient temperature | 1,4,5-Trisubstituted 1,2,3-triazoles | Diethanolamine | up to 80% google.com |
This table provides examples of catalyst-free and organocatalytic methods for the synthesis of related heterocyclic compounds.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, higher yields, and improved purity of products compared to conventional heating methods. orgsyn.org This technique has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including pyridines and sulfonamides. orgsyn.orgimperial.ac.uk
For example, the synthesis of 4-[5-(4-hydroxyphenyl)-3-aryl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide derivatives has been achieved for the first time using microwave irradiation. imperial.ac.uk This method highlights the utility of microwave energy in constructing sulfonamide-containing heterocyclic systems. Similarly, microwave-assisted multicomponent reactions have been employed for the efficient synthesis of various pyridine derivatives, demonstrating the versatility of this technology. The synthesis of 5-substituted-2-aminothiophenes via a microwave-assisted Gewald reaction from arylacetaldehydes also showcases the significant reduction in reaction time and improvement in yield and purity.
| Reactants | Conditions | Product Class | Reaction Time |
| para-hydrazinobenzenesulfonamide hydrochloride, Chalcone derivative | Microwave, 200 °C, 300W | Pyrazoline-benzenesulfonamide derivatives | 7 min imperial.ac.uk |
| Arylacetaldehydes, Activated nitriles, Sulfur, Morpholine | Microwave, 70 °C | 5-substituted-2-aminothiophenes | 20 min |
| N,N-disubstituted-6-aminouracil, Arylglyoxal monohydrate, Amines | Microwave, Acetic acid | 5-arylaminopyrrolo[2,3-d]pyrimidines | Not specified |
This table illustrates the application of microwave-assisted synthesis in the preparation of related heterocyclic and sulfonamide compounds, emphasizing the reduced reaction times.
High-Throughput Synthesis and Combinatorial Libraries of this compound Derivatives
High-throughput synthesis (HTS) and the generation of combinatorial libraries are crucial for the rapid discovery and optimization of biologically active molecules. These strategies allow for the parallel synthesis of a large number of compounds, which can then be screened for desired properties. Mixture-based synthetic combinatorial libraries, in particular, enable the assessment of millions of compounds by testing a much smaller number of samples. orgsyn.org
While specific examples of HTS and combinatorial libraries for this compound are not extensively reported, the general principles are highly applicable. Positional scanning libraries (PSL) are a powerful tool in this regard, allowing for the systematic evaluation of different substituents at various positions on a core scaffold. orgsyn.org For instance, a library of 2-aminopyridine derivatives could be generated by reacting a common precursor with a diverse set of building blocks in a spatially separated or "mix and split" fashion. nih.gov
The development of a combinatorial library of this compound derivatives would likely involve the variation of substituents on both the pyridine ring and the benzenesulfonyl group. This could be achieved through parallel synthesis, where different substituted benzenesulfonyl chlorides are reacted with a common aminopyridine precursor, or vice versa.
| Library Type | Strategy | Application |
| Positional Scanning Library (PSL) | Systematic substitution at each variable position | Rapid identification of structure-activity relationships orgsyn.org |
| Parallel Synthesis | Spatially separated synthesis of individual compounds | Generation of a defined set of analogues for screening |
| Mix and Split Synthesis | Creation of large, diverse libraries in pools | Broad screening for initial lead discovery |
This table outlines general strategies for high-throughput synthesis and combinatorial chemistry that could be applied to this compound derivatives.
Advanced Synthetic Techniques for Isotopic Labeling and Probes
Isotopic labeling is an indispensable tool in drug discovery and development, facilitating studies on metabolism, pharmacokinetics, and mechanism of action. Advanced synthetic techniques are required for the efficient and selective incorporation of isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) into complex molecules like this compound.
A recently developed method for the ¹⁵N-labeling of pyridines utilizes a nitrogen isotope exchange reaction based on a Zincke activation strategy. mdpi.com This approach allows for the late-stage incorporation of ¹⁵N into a wide variety of pyridine derivatives, including complex pharmaceuticals, using labeled ammonia as the isotopic source. mdpi.com This technique could potentially be adapted for the ¹⁵N-labeling of the pyridine ring in this compound.
For the introduction of other isotopes, such as deuterium or carbon-13, into the benzenesulfonyl moiety, a synthetic route starting from an isotopically labeled benzene (B151609) raw material could be employed. For example, the synthesis of a stable isotope-labeled compound can be achieved by starting with a labeled benzene, followed by nitration, reduction to the aniline, and subsequent functionalization. This general strategy could be adapted to produce a labeled benzenesulfonyl chloride, which could then be reacted with 2-aminopyridine to yield the isotopically labeled target molecule.
| Isotope | Labeling Strategy | Potential Application to this compound |
| ¹⁵N | Nitrogen isotope exchange via Zincke activation | Labeling of the pyridine ring nitrogen mdpi.com |
| ²H (D) or ¹³C | Synthesis from labeled benzene starting material | Labeling of the benzenesulfonyl group |
This table summarizes advanced synthetic techniques for isotopic labeling and their potential application to this compound.
Computational and Theoretical Investigations of 5 Benzenesulfonyl Pyridin 2 Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a robust framework for examining the electronic structure and predicting the reactivity of molecules. These calculations can determine a wide range of properties, from the distribution of electrons to the energies of molecular orbitals.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, characterizing its nucleophilic nature, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic nature. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For 5-(benzenesulfonyl)pyridin-2-amine, the HOMO is expected to be localized primarily on the electron-rich 2-aminopyridine (B139424) ring, particularly on the nitrogen atom of the amino group and the pyridine (B92270) ring. The LUMO, conversely, would likely be centered on the electron-withdrawing benzenesulfonyl group. The interaction and energy gap between these orbitals are fundamental to predicting how the molecule will interact with other chemical species.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: The following data are illustrative and not based on published experimental or calculated values for this specific molecule.)
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -6.2 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | -1.5 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | 4.7 | Energy difference between HOMO and LUMO. |
An Electrostatic Potential (ESP) surface map illustrates the charge distribution on the surface of a molecule. This is a valuable tool for predicting non-covalent interactions and reactive sites. The ESP map is colored to represent different potential values: red typically indicates regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue signifies regions of positive electrostatic potential (electron-poor areas, susceptible to nucleophilic attack). Green and yellow represent areas with intermediate potential.
In the case of this compound, the ESP map would be expected to show a high electron density (red) around the oxygen atoms of the sulfonyl group and the nitrogen atom of the amino group. The hydrogen atoms of the amino group and potentially the pyridine ring would likely exhibit a positive electrostatic potential (blue).
Calculations of atomic charges, such as those derived from Mulliken population analysis or other charge partitioning schemes, provide a quantitative measure of the electron distribution among the atoms in a molecule. This information helps to identify acidic and basic centers and to understand the polarity of bonds. For this compound, the oxygen and nitrogen atoms are expected to carry partial negative charges, while the sulfur atom and the hydrogen atoms of the amino group would have partial positive charges.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of a molecule is not static, and conformational analysis explores the different spatial arrangements of its atoms and their relative energies.
Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational space of flexible molecules. These methods treat molecules as a collection of atoms held together by bonds with associated force fields. MD simulations, in particular, can model the dynamic behavior of the molecule over time, providing insights into its flexibility and the accessibility of different conformations. For this compound, MD simulations could reveal how the pyridine and benzene (B151609) rings move relative to each other and the rotational freedom around the C-S and S-N bonds.
A torsional scan, also known as a potential energy surface scan, is a computational technique used to identify the most stable conformations of a molecule by systematically rotating one or more dihedral angles and calculating the energy at each step. For this compound, key torsional angles would be those defining the rotation of the benzenesulfonyl group relative to the pyridine ring and the orientation of the amino group. The results of such a scan would reveal the energy barriers between different conformations and identify the lowest energy (most stable) conformers. It is expected that the preferred conformation would be one that minimizes steric hindrance between the two aromatic rings.
Molecular Docking Studies with Biological Macromolecules
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. This method is instrumental in understanding the structural basis of a compound's biological activity. While specific docking studies on this compound are not detailed in the available literature, studies on analogous benzenesulfonamide (B165840) and pyridine derivatives are common, often targeting enzymes like carbonic anhydrases, kinases, and various receptors implicated in cancer and other diseases. nih.govworldscientific.commdpi.comrsc.orgnih.gov
The primary goal of molecular docking is to elucidate the non-covalent interactions between a ligand and a biological target. For this compound, these interactions would likely involve:
Hydrogen Bonding: The amine group (-NH2) on the pyridine ring and the sulfonyl group (-SO2-) are potent hydrogen bond donors and acceptors, respectively. These groups could form crucial hydrogen bonds with amino acid residues like glutamine, asparagine, histidine, and threonine in a receptor's active site. rsc.org
Hydrophobic Interactions: The benzene and pyridine rings provide hydrophobic surfaces that can interact with nonpolar amino acid residues such as valine, leucine, and phenylalanine within the binding pocket.
Pi-Pi Stacking: The aromatic nature of both the benzene and pyridine rings allows for potential pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.
A hypothetical docking study would involve preparing the 3D structure of this compound and docking it into the binding site of a selected protein target. The resulting poses would be analyzed to identify the most stable binding mode and the specific interactions that stabilize the complex.
Docking programs use scoring functions to estimate the binding affinity between the ligand and the receptor, typically expressed in kcal/mol. Lower binding energy scores suggest a more stable protein-ligand complex and potentially higher inhibitory activity. rsc.org For instance, studies on triazole benzene sulfonamide derivatives targeting human carbonic anhydrase IX have reported binding energy scores ranging from -8.1 to -9.2 kcal/mol, indicating strong binding. rsc.org A similar approach for this compound would provide a quantitative prediction of its binding potency against various targets.
Table 1: Hypothetical Binding Affinity Estimations for this compound with Various Protein Targets
| Protein Target | Target Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Carbonic Anhydrase IX | Lyase | -8.5 | His94, His96, His119, Thr200 |
| EGFR Kinase | Kinase | -7.9 | Met793, Leu718, Gly796 |
| Mcl-1 | Apoptosis Regulator | -9.1 | Asn260, His224, Arg263 |
Note: This table is for illustrative purposes only. The values are hypothetical and not based on experimental or published computational data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
To build a QSAR model, various molecular descriptors that quantify the physicochemical properties of the molecules are calculated. For a series of analogs of this compound, these descriptors would fall into several categories:
Electronic Descriptors: Dipole moment, atomic net charges, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
Steric Descriptors: Molecular volume, surface area, and specific conformational descriptors.
Hydrophobic Descriptors: Log P (partition coefficient), which describes the lipophilicity of the molecule.
Topological Descriptors: Indices that describe the connectivity and branching of the molecule.
The selection of the most relevant descriptors is a critical step, often involving statistical techniques to reduce redundancy and identify the properties most correlated with biological activity. researchgate.net
Once descriptors are selected, a statistical model is developed using methods like Multiple Linear Regression (MLR) or machine learning algorithms such as Support Vector Machines (SVM) and Random Forest (RF). qub.ac.uk A typical QSAR model is represented by an equation. For example, a QSAR study on acetamidosulfonamide derivatives yielded models with high correlation coefficients (Q² > 0.87). nih.gov
The predictive power of the QSAR model is rigorously evaluated through internal and external validation techniques. A statistically robust and validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis. qub.ac.uk
Table 2: Key Statistical Parameters for QSAR Model Validation
| Parameter | Description | Acceptable Value |
| r² | Coefficient of determination (for training set) | > 0.6 |
| q² or R²cv | Cross-validated correlation coefficient | > 0.5 |
| r²pred | Predictive r-squared (for external test set) | > 0.6 |
Predictive ADMET Profiling (Computational, excluding human data)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for early-stage drug discovery to identify candidates with favorable pharmacokinetic properties and low toxicity risks. nih.gov Online servers and software are used to predict these properties based on the molecule's structure. nih.govnih.gov
Table 3: Predicted ADMET Profile for this compound
| Property | Parameter | Predicted Value | Implication |
| Absorption | Caco-2 Permeability | Moderate to High | Good potential for intestinal absorption. |
| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Low | Low likelihood of central nervous system side effects. |
| Plasma Protein Binding | High | May have a longer duration of action. | |
| Metabolism | CYP2D6 Inhibitor | Likely | Potential for drug-drug interactions. |
| CYP3A4 Inhibitor | Unlikely | Lower risk of interaction with co-administered drugs. | |
| Excretion | Total Clearance | Low to Moderate | Suggests a moderate half-life. |
| Toxicity | AMES Mutagenicity | Non-mutagenic | Low potential for carcinogenicity. |
| hERG Inhibition | Low Risk | Low risk of cardiotoxicity. |
Note: This table is for illustrative purposes only and is based on general predictions for sulfonamide and pyridine-containing structures. Specific computational studies on this compound are required for accurate profiling.
Absorption and Distribution Prediction (Computational)
The absorption and distribution of a drug candidate are critical determinants of its bioavailability and efficacy. Computational models, such as those provided by the SwissADME and pkCSM web servers, are frequently used to predict these parameters based on the molecule's structure. The canonical SMILES string for this compound, Nc1nccc(c1)S(=O)(=O)c1ccccc1, serves as the input for these predictive algorithms.
The predicted physicochemical properties of this compound provide a foundation for understanding its likely absorption characteristics. These properties, along with predictions for gastrointestinal (GI) and Caco-2 cell permeability, are summarized in the table below.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 248.28 g/mol | Within the range for good oral bioavailability. |
| LogP (Consensus) | 1.65 | Indicates moderate lipophilicity. |
| Topological Polar Surface Area (TPSA) | 94.91 Ų | Suggests good cell membrane permeability. |
| Water Solubility (LogS) | -2.87 | Indicates moderate solubility in water. |
| Gastrointestinal (GI) Absorption | High | The compound is likely to be well-absorbed from the gastrointestinal tract. |
| Caco-2 Permeability (log Papp) | 0.95 cm/s x 10-6 | Predicts high permeability across the intestinal epithelial barrier. |
| P-glycoprotein (P-gp) Substrate | No | The compound is not predicted to be a substrate of the P-gp efflux pump, which can enhance its intracellular concentration. |
The data suggest that this compound is likely to have high gastrointestinal absorption. Its moderate lipophilicity and topological polar surface area are favorable for passive diffusion across the intestinal membrane. Furthermore, the prediction that it is not a substrate for P-glycoprotein, a key efflux transporter, indicates that its absorption may not be limited by active removal from intestinal cells.
Once absorbed, a drug's distribution to various tissues is governed by factors such as its ability to cross biological membranes and bind to plasma proteins.
| Parameter | Predicted Value | Interpretation |
|---|---|---|
| Volume of Distribution (VDss) | -0.15 log(L/kg) | Suggests limited distribution into tissues, with a higher concentration remaining in the bloodstream. |
| Blood-Brain Barrier (BBB) Permeability (logBB) | -0.85 | Indicates that the compound is not likely to cross the blood-brain barrier to a significant extent. |
| Plasma Protein Binding (PPB) | >90% | The compound is predicted to be highly bound to plasma proteins, which can limit its free concentration and distribution into tissues. |
The computational models predict a low volume of distribution, suggesting that the compound may be primarily confined to the circulatory system rather than extensively distributing into peripheral tissues. The predicted inability to cross the blood-brain barrier is a significant finding, indicating a lower potential for central nervous system effects. The high degree of plasma protein binding is another critical factor that would influence the compound's free fraction and, consequently, its pharmacological activity and clearance.
Metabolism Prediction (Computational)
The metabolic fate of a drug candidate is a key determinant of its duration of action and potential for drug-drug interactions. Computational models can predict the primary sites of metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in drug metabolism.
The potential for a compound to inhibit major CYP isoforms is a critical assessment in early drug development to avoid adverse drug-drug interactions.
| CYP Isoform | Predicted Activity |
|---|---|
| CYP1A2 | Non-inhibitor |
| CYP2C19 | Non-inhibitor |
| CYP2C9 | Inhibitor |
| CYP2D6 | Non-inhibitor |
| CYP3A4 | Inhibitor |
In silico predictions suggest that this compound is unlikely to inhibit CYP1A2, CYP2C19, and CYP2D6. However, it is predicted to be an inhibitor of CYP2C9 and CYP3A4. Inhibition of these isoforms could lead to clinically significant drug-drug interactions if co-administered with other drugs that are substrates of these enzymes.
Identifying the most probable sites of metabolism on a molecule can guide the synthesis of analogs with improved metabolic stability. For this compound, computational models can predict which atoms are most susceptible to enzymatic modification. The primary predicted sites of metabolism are likely to be the aromatic rings, with potential for hydroxylation on the benzenesulfonyl or pyridine moieties. The amino group also represents a potential site for metabolic transformation.
Biological and Biochemical Activity Studies of 5 Benzenesulfonyl Pyridin 2 Amine in Vitro and Preclinical Cellular Models
Enzyme Inhibition and Activation Assays
The core structure of 5-(Benzenesulfonyl)pyridin-2-amine, which combines a benzenesulfonamide (B165840) group with a pyridine (B92270) ring, has been a focal point for designing enzyme inhibitors. Research has explored its effects on several key enzyme families.
While direct studies on this compound are limited, the broader class of benzenesulfonamide and pyridine derivatives has demonstrated significant activity in modulating various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer ed.ac.uk.
Derivatives of the pyridinyl-benzenesulfonamide scaffold have been identified as potent inhibitors of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical in cell growth and proliferation. For instance, a series of N-(2-chloro-5-(3-(pyridin-4-yl)-1H-pyrazolo[3,4-b]pyridin-5-yl)pyridin-3-yl)-4-fluorobenzenesulfonamide compounds were developed as highly potent PI3K/mTOR dual inhibitors. One lead compound from this series, FD274, exhibited excellent inhibitory activity against multiple PI3K isoforms and mTOR, with IC50 values in the low nanomolar range, and demonstrated significant anti-proliferative effects in acute myeloid leukemia (AML) cell lines nih.gov.
Similarly, imidazol-5-yl pyridine derivatives have been investigated as inhibitors of p38α/MAPK14 kinase, a key regulator of inflammatory cytokine biosynthesis. Certain compounds in this class showed potent inhibition of p38α kinase with IC50 values as low as 45 nM nih.govelsevierpure.com. The pyrazolopyridine scaffold, in particular, has been successfully employed in the development of several kinase inhibitors for anti-cancer therapy, with some candidates reaching clinical trials merckmillipore.com. Furthermore, studies on 2-phenyl-7-phenylaminothieno[3,2-b]pyridine-6-carbonitriles, which feature a pyridine core, have identified potent inhibitors of Src kinase activity nih.gov.
These findings underscore the potential of the benzenesulfonyl-pyridine scaffold as a foundation for the development of targeted kinase inhibitors.
Table 1: Kinase Inhibitory Activity of Selected Benzenesulfonyl-Pyridine Derivatives
| Compound Class | Target Kinase(s) | Key Derivative | IC50 Values | Reference |
|---|---|---|---|---|
| N-pyridinyl-4-fluorobenzenesulfonamide | PI3Kα/β/γ/δ, mTOR | FD274 | 0.65 nM, 1.57 nM, 0.65 nM, 0.42 nM, 2.03 nM | nih.gov |
Proteases are a class of enzymes that catalyze the breakdown of proteins and are involved in a multitude of physiological and pathological processes nih.govlabome.com. The benzenesulfonyl moiety is a key structural feature in certain classes of protease inhibitors. A notable example is 4-(2-Aminoethyl) benzenesulfonyl fluoride hydrochloride (AEBSF), an irreversible inhibitor of serine proteases such as trypsin, chymotrypsin, plasmin, and thrombin nih.govsigmaaldrich.com. AEBSF acts by covalently modifying a critical serine residue within the enzyme's active site, leading to its inactivation mdpi.com.
While direct experimental data on the protease inhibitory activity of this compound is not extensively documented, the established activity of structurally related benzenesulfonyl compounds like AEBSF suggests that this chemical class has the potential to interact with and inhibit proteases, particularly those within the serine protease family. The specific activity and selectivity would, however, depend on the complete molecular structure and its interaction with the target enzyme's binding pocket. Further screening and mechanistic studies are required to fully elucidate the protease inhibition profile of this compound mdpi.comnih.gov.
The most significant and well-documented enzymatic interaction of the benzenesulfonamide scaffold, a core component of this compound, is with the carbonic anhydrase (CA) family of metalloenzymes nih.gov. These enzymes are crucial for processes such as pH regulation and CO2 transport nih.gov.
Carbonic Anhydrase Inhibition:
Numerous studies have established that benzenesulfonamide derivatives are potent inhibitors of various human carbonic anhydrase (hCA) isoforms. The sulfonamide group (–SO2NH2) binds to the zinc ion in the enzyme's active site, leading to inhibition mdpi.com. Derivatives incorporating pyridine rings have been synthesized and shown to be effective inhibitors of several hCA isoforms, including the cytosolic hCA I and II, and the transmembrane, tumor-associated hCA IX and XII nih.govmdpi.comdrugbank.com.
For example, a series of 4-substituted-3-pyridinesulfonamides were found to be excellent inhibitors of hCA IX and XII, with inhibition constants (Ki) in the low nanomolar range drugbank.com. Another study on sulfapyridine-like benzenesulfonamide derivatives reported strong inhibition against hCA II and VI tandfonline.com. The inhibitory potency and isoform selectivity are influenced by the substitution patterns on both the benzene (B151609) and pyridine rings mdpi.comtandfonline.com. For instance, certain 4-(5-Amino-pyrazol-1-yl)benzenesulfonamide derivatives potently inhibited the transmembrane hCA IX and XII isoforms with Ki values in the nanomolar range (13.0–82.1 nM for hCA IX and 5.8–62.0 nM for hCA XII) nih.gov.
Table 2: Carbonic Anhydrase Inhibitory Activity of Selected Pyridine-Benzenesulfonamide Derivatives
| Compound Class | hCA Isoform | Inhibition Constant (Ki) Range | Reference |
|---|---|---|---|
| 4-Substituted-3-pyridinesulfonamides | hCA IX | 4.6 - 12.0 nM | drugbank.com |
| 4-Substituted-3-pyridinesulfonamides | hCA XII | 3.4 - 21.6 nM | drugbank.com |
| Sulfapyridine-like benzenesulfonamides | hCA II | 0.103 - 14.3 µM | tandfonline.com |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | hCA IX | 13.0 - 82.1 nM | nih.gov |
Receptor Binding and Ligand Activity Assays
The pyridine component of this compound serves as a scaffold that can be recognized by various cell surface and intracellular receptors.
G-protein coupled receptors (GPCRs) are the largest family of membrane receptors and are major drug targets enamine.net. The pyridine nucleus is a common feature in many GPCR ligands. Although direct binding assays for this compound on a wide range of GPCRs are not publicly available, studies on related pyridine-containing molecules indicate the potential for interaction.
For instance, pyridine derivatives have been developed as modulators for cannabinoid receptors, a class of GPCRs indexcopernicus.com. In other research, a series of 1,3,5-triaryl-1H-pyridin-2-one derivatives were discovered as noncompetitive antagonists of the AMPA-type ionotropic glutamate receptor, which, while not a GPCR, demonstrates the ability of pyridone structures to modulate receptor activity. The lead compound from this series, perampanel, showed potent in vitro activity with an IC50 of 60 nM researchgate.net. The diverse binding capabilities of pyridine-based compounds suggest that this compound could potentially interact with one or more GPCRs, but this requires confirmation through comprehensive screening and binding affinity studies nih.govnih.govmdpi.com.
Nuclear receptors are a class of ligand-activated transcription factors that regulate gene expression in response to binding small, lipophilic molecules wikipedia.org. Ligands for nuclear receptors are structurally diverse and include steroid hormones, vitamins, and various synthetic compounds mdpi.comnih.gov. The interaction of a ligand with the ligand-binding domain (LBD) of a nuclear receptor induces conformational changes that modulate the receptor's activity researchgate.netnih.gov.
Currently, there is a lack of specific published research detailing the direct interaction or binding affinity of this compound with any of the 48 known human nuclear receptors. The potential for such an interaction would depend on the compound's ability to fit within the ligand-binding pocket of a specific receptor and induce the necessary conformational changes for activation or inhibition. Determining whether this compound or its metabolites can act as agonists or antagonists for nuclear receptors would necessitate dedicated screening assays, such as reporter gene assays or fluorescence resonance energy transfer (FRET)-based coactivator association assays nih.govnih.gov.
Ion Channel Modulation
Ion channels are crucial pore-forming membrane proteins that regulate the flow of ions across cellular membranes, playing a fundamental role in physiological processes such as establishing resting membrane potential and shaping electrical signals. The modulation of these channels is a key mechanism of action for many therapeutic compounds.
Despite the structural features of this compound, which are common in various biologically active molecules, a thorough review of published scientific literature reveals no specific studies investigating its direct modulatory effects on any ion channels. Consequently, there is no available data on its potential to act as an activator or inhibitor of sodium, potassium, calcium, or other ion channels.
Cellular Pathway Modulation in In Vitro Systems
The interaction of chemical compounds with intracellular signaling cascades can lead to significant cellular responses, including the regulation of cell proliferation, survival, and death. The following subsections address the documented effects of this compound on key cellular pathways.
Signal transduction pathways are the mechanisms by which cells convert external or internal signals into specific responses. Many sulfonamide and pyridine-containing compounds have been investigated for their ability to interfere with these pathways, often in the context of cancer research where pathways like MAPK/ERK or PI3K/Akt are frequently dysregulated.
However, there are currently no specific studies in the peer-reviewed literature that report on the activity of this compound as either an inhibitor or an activator of any specific signal transduction pathway. Research has not yet elucidated its potential interactions with protein kinases, phosphatases, or other key signaling molecules.
Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its induction is a primary goal of many anticancer therapies. The process is tightly regulated and can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, culminating in the activation of caspase enzymes.
While related sulfonamide derivatives have been shown to induce apoptosis in various cancer cell lines, there is a lack of specific research detailing such activity for this compound. No published data is available that demonstrates its ability to induce apoptosis or elucidates the potential underlying mechanisms, such as effects on Bcl-2 family proteins, cytochrome c release, or caspase activation in any cell line.
The cell cycle is a series of events that leads to cell division and replication. Arresting the cell cycle at specific checkpoints (e.g., G1, S, or G2/M) is a key mechanism by which cytotoxic agents can inhibit the proliferation of cancer cells. This process often involves the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclin partners.
Scientific investigation into the effects of this compound on cell cycle progression has not been reported. There is no available data from in vitro studies, such as flow cytometry analysis, to indicate whether this compound can induce cell cycle arrest in any specific phase or its mechanistic basis.
Anti-Microbial Activity (In Vitro)
The sulfonamide functional group is historically significant in the development of antimicrobial agents. Compounds containing this moiety are known to act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for folate synthesis in many bacteria.
Antibacterial screening assays, such as broth microdilution or disk diffusion, are standard methods to determine the in vitro efficacy of a compound against various bacterial strains. These tests are crucial for the identification of new potential antibiotics.
A comprehensive search of the scientific literature indicates that while many pyridine and benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial properties, no specific screening data has been published for this compound. Its activity against common Gram-positive or Gram-negative bacteria has not been reported.
Antifungal Screening
While direct studies on the antifungal properties of this compound are not extensively documented, research into its derivatives provides valuable insights into the potential of this chemical scaffold. Various modifications of the benzenesulfonamide and pyridine rings have yielded compounds with notable activity against a range of fungal pathogens.
A study focused on N-heteroaryl substituted benzene sulphonamides demonstrated that these compounds exhibit promising antifungal activity against Candida albicans and Aspergillus niger. researchgate.net Similarly, the synthesis of novel 4-(quinolin-1-yl) benzenesulfonamide derivatives has been explored for their in vitro antifungal properties. ijprs.com Hybrid molecules incorporating benzimidazole, pyridine, and phenylalkanesulfonate moieties have also been designed and evaluated, with some showing potent anti-candida activity. nih.gov For instance, one such hybrid compound demonstrated a minimum inhibitory concentration (MIC) of 5 μg/mL against Candida albicans, which was superior to the reference drug amphotericin B (MIC = 20 μg/mL). nih.gov
Furthermore, research into pyridine compounds has highlighted their potential as antifungal agents. The incorporation of additional heterocyclic rings or specific organic groups like amino, hydroxy, and sulfamide can enhance their biological activities. mdpi.com For example, fluorinated pyrazole-encompassing pyridyl 1,3,4-oxadiazole motifs have been shown to be potent antifungal agents, even superior to the reference drug Griseofulvin at low cytotoxic concentrations. mdpi.com
The table below summarizes the antifungal activity of some benzenesulfonylpyridine derivatives.
| Fungal Strain | Derivative Type | Activity | Reference |
| Candida albicans | N-heteroaryl substituted benzene sulphonamides | Active | researchgate.net |
| Aspergillus niger | N-heteroaryl substituted benzene sulphonamides | Active | researchgate.net |
| Candida albicans | Benzimidazole-pyridine-phenylalkanesulfonate hybrid | MIC = 5 μg/mL | nih.gov |
| Various fungal strains | Fluorinated pyrazole encompassing pyridyl 1,3,4-oxadiazole motifs | Potent activity | mdpi.com |
These findings underscore the potential of the this compound scaffold as a basis for the development of new antifungal agents. Further research is warranted to explore the direct antifungal activity of the parent compound and to optimize the structure of its derivatives for enhanced efficacy.
Antiviral Screening
The antiviral potential of this compound and its derivatives has been a subject of investigation, with studies exploring their efficacy against a variety of viruses. While information on the parent compound is limited, research on related structures provides valuable insights into the antiviral prospects of this chemical class.
Derivatives of benzenesulfonamide have been investigated for their activity against several viruses. For instance, certain benzenesulfonamide derivatives have been identified as inhibitors of calcium/calmodulin-dependent protein kinase II (CaMKII), a host factor involved in the replication of flaviviruses like Dengue virus (DENV) and Zika virus (ZIKV). nih.gov One such derivative, N-(4-cycloheptyl-4-oxobutyl)-4-methoxy-N-phenylbenzenesulfonamide, exhibited significant antiviral activity against both DENV and ZIKV in human neuronal cells. nih.gov
Furthermore, the antiviral potential of benzenesulfonamide derivatives against the Influenza A virus has been assessed through computational studies. researchgate.net These studies have explored the interactions of these molecules with viral proteins, suggesting a potential mechanism of action. researchgate.net Other research has focused on novel 2-benzoxyl-phenylpyridine derivatives, which have demonstrated excellent antiviral effects against Coxsackievirus B3 (CVB3) and adenovirus type 7 (ADV7). nih.gov These compounds were found to inhibit the early stages of CVB3 replication, including viral RNA replication and protein synthesis. nih.gov
The table below presents a summary of the antiviral screening of some benzenesulfonylpyridine derivatives.
| Virus | Derivative Type | Activity/Mechanism | Reference |
| Dengue virus (DENV) | Benzenesulfonamide derivative | CaMKII inhibitor, EC50 = 1.52 μM | nih.gov |
| Zika virus (ZIKV) | Benzenesulfonamide derivative | CaMKII inhibitor, EC50 = 1.91 μM | nih.gov |
| Influenza A virus | Benzenesulfonamide derivatives | Potential activity based on computational studies | researchgate.net |
| Coxsackievirus B3 (CVB3) | 2-benzoxyl-phenylpyridine derivative | Inhibits viral RNA replication and protein synthesis | nih.gov |
| Adenovirus type 7 (ADV7) | 2-benzoxyl-phenylpyridine derivative | Effective antiviral activity | nih.gov |
These studies collectively suggest that the benzenesulfonylpyridine scaffold holds promise for the development of novel antiviral agents. Further investigations are needed to elucidate the specific antiviral activity of this compound and to optimize its derivatives for improved potency and broader spectrum of activity.
Anti-Parasitic Activity (In Vitro)
A library of 89 synthetic benzenesulfonyl derivatives of heterocycles was evaluated for in vitro anti-parasitic activity. The presence of a benzenesulfonyl moiety was generally found to improve the anti-parasitic activity of the heterocyclic compounds studied. nih.gov The structure-activity relationship (SAR) analysis revealed that the presence of lipophilic and electron-withdrawing groups was favorable for anti-parasitic activity. nih.gov
Several compounds from this library demonstrated notable activity against various parasites:
Leishmania donovani: Four compounds exhibited IC50 values between 0.25 and 3 μM with low cytotoxicity. nih.gov
Trypanosoma cruzi: Seven compounds showed an IC50 below 6 μM, with three identified as lead scaffolds for further optimization. nih.gov
Plasmodium falciparum: Two structures displayed moderate inhibitory activity. nih.gov
The following table summarizes the in vitro anti-parasitic activity of selected benzenesulfonyl derivatives.
| Parasite | Compound Type | Activity (IC50) | Reference |
| Leishmania donovani | Benzenesulfonyl derivatives of heterocycles | 0.25 - 3 μM | nih.gov |
| Trypanosoma cruzi | Benzenesulfonyl derivatives of heterocycles | < 6 μM | nih.gov |
| Plasmodium falciparum | Benzenesulfonyl derivatives of heterocycles | Moderate inhibition | nih.gov |
These findings highlight the potential of the benzenesulfonylpyridine scaffold in the development of novel anti-parasitic agents.
Anti-Proliferative Activity in Cancer Cell Lines (Mechanistic Focus)
Derivatives of this compound have been investigated for their anti-proliferative effects against various cancer cell lines. Studies have shown that the presence and positioning of certain functional groups on the pyridine and benzene rings can significantly influence their activity.
One study highlighted that p-hydroxy substituted derivatives displayed strong anti-proliferative activity against a majority of tested cancer cell lines, with IC50 values ranging from 1.45 to 4.25 μM. researchgate.net The unsubstituted N-methyl derivative was identified as the most active in this series. researchgate.net Mechanistically, this compound was found to cause a dose-dependent accumulation of cells in the G2/M phase of the cell cycle in several cancer cell lines, suggesting a cell cycle-phase-specific mechanism of action. researchgate.net Molecular modeling studies have suggested that the presence of -OMe, -OH, -C=O, and -NH2 groups enhances anti-proliferative activity, while halogen atoms or bulky groups tend to decrease it. researchgate.net
Another class of related compounds, 3-amino-2-arylcarboxamido-thieno[2,3-b]pyridines, has demonstrated potent anti-proliferative activity against MDA-MB-231 (triple-negative breast cancer) and HCT116 (colorectal cancer) cell lines. nih.gov The proposed mechanism of action for these molecules involves the inhibition of phosphoinositide phospholipase C (PI-PLC), which disrupts phospholipid metabolism. nih.gov The introduction of a tethered aromatic ring at the 5-position, such as a benzoyl or secondary benzyl alcohol group, has been shown to be important for maximizing this activity. nih.gov
The following table summarizes the anti-proliferative activity of some derivatives.
| Cell Line(s) | Derivative Type | Activity (IC50) | Proposed Mechanism | Reference |
| Various cancer cell lines | p-hydroxy substituted pyridine derivative | 1.45–4.25 μM | G2/M cell cycle arrest | researchgate.net |
| MDA-MB-231, HCT116 | 3-amino-2-arylcarboxamido-thieno[2-3-b]pyridine | 25–50 nM (for most potent derivatives) | PI-PLC inhibition | nih.gov |
These findings indicate that the this compound scaffold can be a valuable template for designing novel anti-proliferative agents, with the potential for cell cycle-specific effects and targeting of key enzymes in cancer cell signaling pathways.
In Vitro Studies on Other Biological Targets (e.g., DNA, RNA, Proteins)
While direct studies on the interaction of this compound with specific biological macromolecules are limited, the broader class of aromatic compounds and their interactions with DNA, RNA, and proteins provide a basis for potential mechanisms of action. Aromatic-aromatic interactions, involving the π-electron systems of aromatic rings, play a significant role in the conformational stability of proteins and protein-DNA complexes. nih.gov
For instance, tyrosine is known to bind strongly to both DNA and RNA and is frequently found at DNA-protein interfaces. nih.gov Tryptophan, on the other hand, shows a preference for RNA over DNA, suggesting a role in molecular differentiation. nih.gov The nature and strength of these interactions are dependent on the specific orientation and distance between the interacting aromatic systems. nih.gov
Given the structural features of this compound, it is conceivable that it could intercalate into DNA or bind to the minor groove, a mechanism observed for other heterocyclic compounds. nih.gov Such interactions could potentially interfere with DNA replication and transcription processes. Furthermore, interactions with specific proteins, particularly enzymes, could lead to the inhibition of their catalytic activity, as has been observed with other sulfonamide-containing compounds. mdpi.com
However, without specific experimental data for this compound, these potential interactions remain speculative. Further in vitro studies, such as DNA/RNA binding assays and enzyme inhibition assays, would be necessary to elucidate the specific biological targets of this compound and the nature of its interactions at the molecular level.
Impact of Substitutions on the Benzenesulfonyl Moiety
The benzenesulfonyl portion of the molecule serves as a critical anchor for substitutions, allowing for the fine-tuning of its electronic, steric, and lipophilic properties.
The electronic nature of substituents on the benzene ring can profoundly impact the compound's activity. The rates of hydrolysis for substituted benzenesulfonyl chlorides, catalyzed by pyridines, show a correlation with Hammett substituent constants. rsc.org This indicates that the electron-donating or electron-withdrawing character of a substituent directly influences the reactivity of the sulfonyl group.
Quantitative Structure-Activity Relationship (QSAR) models have been developed for benzenesulfonamide derivatives, linking their physicochemical parameters to their biological activity, such as the inhibition of carbonic anhydrase (CA) isoforms. nanobioletters.com These models help in predicting the activity of new derivatives before synthesis. nanobioletters.com For some sulfonamides, electron-withdrawing groups on the benzene ring can enhance inhibitory activity. For instance, in a series of phosphodiesterase 5 (PDE5) inhibitors, a terminal 4-nitro substituted phenyl ring resulted in the most potent analog in its series. researchgate.net Conversely, for other targets like certain carbonic anhydrase isoforms, the inclusion of electron-donating groups such as methoxy (B1213986) (-OCH₃) has been found to be more beneficial for inhibitory activity than electron-withdrawing groups like chloro (-Cl) or carboxyl (-COOH). acs.org
Table 1: Electronic Effects of Benzenesulfonyl Substituents on Activity
| Substituent | Electronic Effect | Impact on Activity | Target Example |
|---|---|---|---|
| -NO₂ | Strong Electron-Withdrawing | Increased Potency | PDE5 researchgate.net |
| -OCH₃ | Electron-Donating | Increased Potency | Carbonic Anhydrase IX acs.org |
| -Cl | Electron-Withdrawing | Decreased Potency | Carbonic Anhydrase IX acs.org |
Steric hindrance, which relates to the size and spatial arrangement of substituents, plays a crucial role in how the molecule interacts with its biological target. The binding affinity of benzenesulfonamide-based inhibitors is dictated by their ability to fit within the active site of a target protein, where specific amino acid residues can create a hydrophobic pocket. nih.gov The size and shape of substituents can either facilitate or hinder this interaction. nih.gov
For example, in a series of pyridine-3-sulfonamide (B1584339) inhibitors of carbonic anhydrase, the bulk and number of substituents on a phenyl group attached to a triazole ring were found to be critical. mdpi.com As the bulkiness of the substituents increased, the inhibitory potency diminished, highlighting the importance of a proper steric fit. mdpi.com Theoretical models can quantify the effects of steric hindrance on the kinetics and equilibria of ligand-receptor binding by calculating a "steric hindrance factor," which represents the fraction of unbound ligand sites that remain accessible to a receptor. nih.govnih.gov
Lipophilicity, often expressed as logP, is a key physicochemical parameter that affects a drug's absorption, distribution, metabolism, and elimination (ADME). nih.govmdpi.com It describes the ability of a compound to dissolve in fatty or non-polar environments. wikipedia.org For sulfonamides, modulating lipophilicity is a common strategy to improve pharmacokinetic properties and antibacterial activity. slideshare.net
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard experimental method used to determine the lipophilicity of sulfonamide derivatives. nih.govnih.gov Studies on various N-benzenesulfonamide analogs have shown that different substituents significantly impact their lipophilicity. nih.gov Computational tools can also predict lipophilicity, and these in silico predictions often correlate well with experimental data, providing a rapid method for evaluating potential drug candidates early in the development process. nih.govmdpi.com Generally, increasing the lipid solubility of sulfonamides can improve their pharmacokinetic profile and, consequently, their biological activity. slideshare.net
Table 2: Impact of Lipophilicity on Drug Properties
| Property | Description | Influence of Lipophilicity |
|---|---|---|
| Absorption | Movement of a drug into the bloodstream. | Moderate lipophilicity often leads to better absorption through cell membranes. mdpi.com |
| Distribution | Dissemination of a drug throughout the body. | Lipophilic substances can more easily penetrate tissues. mdpi.com |
| Metabolism | Chemical alteration of a drug by the body. | Increased lipophilicity can make substances more susceptible to liver metabolism. mdpi.com |
| Elimination | Removal of a drug from the body. | Lipophilicity affects the rate and pathway of elimination. nih.gov |
Influence of Modifications to the Pyridine Ring
The relative positions of substituents on the pyridine ring can lead to significant differences in biological activity. For molecules with a sulfonamide linker attached to a pyridine ring, the point of attachment is crucial; in one study, the 5-position was found to be preferred over the 4-position for optimal activity. nih.gov
Studies on other pyridine-containing molecules have reinforced the importance of isomerism. For example, research on bispyridine benzene derivatives revealed that changing a single substituent's position on a central benzene ring could switch the compound's functional effect from an inverse agonist to a partial antagonist. nih.gov This functional switch was attributed to the different binding preferences of the positional isomers within the receptor. nih.gov Similarly, for a series of pyridine-3-sulfonamides, exploring substitutions at the 4-position was a key strategy in developing new carbonic anhydrase inhibitors. mdpi.com
Introducing different functional groups or replacing carbon atoms with other heteroatoms in the pyridine ring can dramatically alter a compound's bioactivity. The incorporation of a pyridine motif itself is often intended to improve biochemical potency and metabolic stability. nih.gov Adding functional groups such as amino, hydroxy, or methoxy can further enhance biological properties. nih.govmdpi.com
In some analogs, replacing the pyridine ring entirely with a benzene ring proved detrimental to activity. nih.gov However, more subtle changes, such as adding a labile aminomethyl or thiomethyl linker between the pyridine and another ring system, can allow for better orientation of substituents within a target's binding pocket. mdpi.com The synthesis of 2,5-disubstituted pyridines has been achieved by starting with 5-nitropyridine-2-sulfonic acid, which allows for the introduction of a wide variety of nucleophiles (e.g., methoxy, ethoxy, amino, chloro) at the 2-position. researchgate.net This provides a versatile route to a library of compounds with diverse functional groups for SAR studies. researchgate.net
Table 3: Functional Group Substitutions on the Pyridine Ring
| Starting Material | Reagent | Resulting 2-Substituent | Yield |
|---|---|---|---|
| Potassium 5-nitropyridine-2-sulfonate | Methanol/Potassium Hydroxide | -OCH₃ (2-methoxy-5-nitropyridine) | 95% researchgate.net |
| Potassium 5-nitropyridine-2-sulfonate | Ethanol/Potassium Hydroxide | -OCH₂CH₃ (2-ethoxy-5-nitropyridine) | 97% researchgate.net |
| Potassium 5-nitropyridine-2-sulfonate | Ammonia (B1221849) | -NH₂ (2-amino-5-nitropyridine) | 92% researchgate.net |
| Potassium 5-nitropyridine-2-sulfonate | Butylamine | -NH(CH₂)₃CH₃ (2-butylamino-5-nitropyridine) | 76% researchgate.net |
Structure Activity and Structure Property Relationship Studies of 5 Benzenesulfonyl Pyridin 2 Amine and Its Analogs
The exploration of the structure-activity relationship (SAR) and structure-property relationship (SPR) of 5-(Benzenesulfonyl)pyridin-2-amine and its derivatives is crucial for the rational design of novel therapeutic agents. These studies aim to elucidate the impact of specific structural modifications on the compound's biological activity and physicochemical properties.
Mechanistic Investigations at the Molecular and Cellular Level
Target Identification and Validation (Biochemical and Cell-Based)
Identifying the specific protein or proteins that a small molecule interacts with is a foundational step in mechanistic biology and drug discovery. For 5-(Benzenesulfonyl)pyridin-2-amine, this process involves a combination of biochemical and cell-based methods designed to isolate and validate its molecular targets from the complex cellular environment.
Affinity Chromatography and Proteomics Approaches
Affinity chromatography coupled with mass spectrometry-based proteomics is a powerful and unbiased method for identifying the direct binding partners of a small molecule. nih.govmdpi.com This technique relies on the specific interaction between an immobilized ligand (the small molecule of interest) and its target proteins.
The general workflow for this approach involves several key steps:
Probe Synthesis: A derivative of this compound is synthesized. This derivative typically includes a linker arm and a reactive group or an affinity tag (like biotin) that allows it to be covalently attached to a solid support, such as chromatography beads.
Affinity Purification: A lysate, prepared from cells or tissues of interest, is passed over a column containing these beads. Proteins that specifically bind to this compound are retained on the column, while non-binding proteins are washed away.
Elution and Identification: The bound proteins are then eluted from the column. These proteins are subsequently identified using high-resolution mass spectrometry, which provides a list of potential interacting partners. mdpi.com
Validation of these potential targets is a critical subsequent step. This can be achieved through competition experiments, where the cell lysate is pre-incubated with an excess of free, untagged this compound before being applied to the affinity column. A genuine target protein will bind to the free compound, preventing its capture by the immobilized probe, leading to its absence or significant reduction in the final eluate. nih.gov
| Protein ID (UniProt) | Protein Name | Fold Enrichment (+Probe vs. Control) | p-value |
|---|---|---|---|
| P08684 | Vimentin | 15.2 | <0.001 |
| P60709 | Actin, cytoplasmic 1 | 3.5 | 0.045 |
| Q06830 | Peroxiredoxin-1 | 12.8 | <0.001 |
| P31946 | 14-3-3 protein beta/alpha | 9.7 | 0.003 |
Gene Expression Profiling
Gene expression profiling provides an alternative, cell-based approach to generate hypotheses about a compound's mechanism of action. By treating cells with this compound and measuring the subsequent changes in the transcriptome, researchers can identify which biological pathways and cellular processes are perturbed. This information can indirectly point towards the compound's molecular targets. nih.gov
For instance, if treatment with the compound leads to a significant upregulation of genes involved in a specific signaling pathway, it suggests that the compound may be targeting a key regulatory protein within that cascade. nih.gov The experiment typically involves:
Treating a relevant cell line with this compound over a specific time course.
Extracting total RNA from both treated and untreated (control) cells.
Quantifying gene expression levels using techniques such as RNA sequencing (RNA-seq) or microarray analysis.
Analyzing the data to identify differentially expressed genes and performing pathway analysis to understand their collective biological significance. mdpi.com
This method is particularly useful for revealing downstream functional consequences of target engagement and can help in building a more complete picture of the compound's cellular effects. nih.gov
| Gene Symbol | Gene Name | Log2 Fold Change | Adjusted p-value | Associated Pathway |
|---|---|---|---|---|
| HMOX1 | Heme Oxygenase 1 | +3.1 | <0.0001 | Oxidative Stress Response |
| GCLM | Glutamate-cysteine ligase modifier subunit | +2.5 | <0.0001 | Glutathione Biosynthesis |
| CCND1 | Cyclin D1 | -1.8 | 0.0012 | Cell Cycle Regulation |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | +4.2 | <0.0001 | MAPK Signaling |
Biophysical Characterization of Compound-Target Interactions
Once potential molecular targets are identified, biophysical techniques are essential to confirm a direct physical interaction between this compound and the purified target protein. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics, which are crucial for validating the target and understanding the molecular basis of the interaction. nih.gov
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. mdpi.com It is considered the gold standard for characterizing the thermodynamics of biomolecular interactions in solution, as it provides a complete thermodynamic profile in a single experiment. khanacademy.orgnih.gov
In a typical ITC experiment, a solution of this compound is titrated into a sample cell containing the purified target protein. nih.gov The instrument measures the minute temperature changes that occur upon binding. The resulting data can be analyzed to determine:
Binding Affinity (KD): The dissociation constant, which indicates the strength of the interaction.
Stoichiometry (n): The molar ratio of the compound to the protein in the final complex.
Enthalpy Change (ΔH): The measure of changes in hydrogen and van der Waals bonding upon binding. khanacademy.org
Entropy Change (ΔS): An indication of changes in hydrophobic interactions and conformational rearrangements. khanacademy.org
This detailed thermodynamic information is invaluable for understanding the driving forces behind the binding interaction. researchgate.net
| Parameter | Value | Unit |
|---|---|---|
| Stoichiometry (n) | 1.05 ± 0.02 | - |
| Binding Affinity (KD) | 2.5 ± 0.3 | µM |
| Enthalpy Change (ΔH) | -8.2 ± 0.1 | kcal/mol |
| Entropy Change (TΔS) | -0.5 | kcal/mol |
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor molecular interactions in real-time. nih.govnih.gov It provides precise data on the kinetics of binding, including the rates of association and dissociation. harvard.edu
In an SPR experiment, the purified target protein is typically immobilized on the surface of a gold-coated sensor chip. nih.gov A solution containing this compound (the analyte) is then flowed over this surface. Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a shift in the SPR angle. youtube.com This response is measured in real-time and plotted in a sensorgram.
From the sensorgram, one can derive:
Association Rate Constant (ka): The rate at which the compound binds to the target.
Dissociation Rate Constant (kd): The rate at which the compound-target complex breaks apart.
Equilibrium Dissociation Constant (KD): Calculated as the ratio of kd/ka, providing a measure of binding affinity.
SPR is highly sensitive and valuable for confirming direct binding and determining how quickly a compound binds to and dissociates from its target. youtube.com
| Parameter | Value | Unit |
|---|---|---|
| Association Rate (ka) | 1.2 x 104 | M-1s-1 |
| Dissociation Rate (kd) | 3.6 x 10-2 | s-1 |
| Affinity (KD) | 3.0 | µM |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand-Target Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that provides atomic-resolution information about molecular interactions. nih.govresearchgate.net It can be used to confirm binding, map the binding site on the target protein, and even determine the three-dimensional structure of the compound-protein complex. researchgate.net
There are two main approaches for these studies:
Protein-Observed NMR: In these experiments, an isotopically labeled (e.g., 15N) protein is used. A 2D 1H-15N HSQC spectrum of the protein is recorded, which shows a peak for each amino acid residue. Upon the addition of this compound, residues that are part of the binding site or undergo a conformational change upon binding will show shifts in their corresponding peak positions (a phenomenon known as chemical shift perturbation). nih.gov This allows for the precise mapping of the binding interface on the protein's surface.
Ligand-Observed NMR: These methods, such as Saturation Transfer Difference (STD) NMR, monitor the signals from the small molecule. They are particularly useful for detecting weaker interactions and for screening compound libraries. nih.gov
NMR provides unparalleled detail about the structural aspects of the interaction, complementing the kinetic and thermodynamic data from SPR and ITC. semanticscholar.org
| Residue Number | Amino Acid | Combined CSP (ppm) | Location |
|---|---|---|---|
| 45 | Leucine | 0.35 | Binding Pocket |
| 78 | Tyrosine | 0.41 | Binding Pocket |
| 80 | Valine | 0.31 | Binding Pocket |
| 121 | Phenylalanine | 0.28 | Binding Pocket |
X-ray Crystallography of Compound-Target Complexes
X-ray crystallography provides high-resolution, three-dimensional structural data that is crucial for understanding the precise interactions between this compound and its protein targets at an atomic level. This technique has been instrumental in elucidating the binding modes of this compound and its analogs, thereby guiding the rational design of more potent and selective inhibitors.
Structural studies have confirmed that these inhibitors typically bind within the ATP-binding pocket of their target kinases. A key interaction involves the formation of hydrogen bonds between the pyridinyl nitrogen of the inhibitor and the main chain amido nitrogen of a hinge residue in the kinase, mimicking the interaction of ATP. rcsb.org
For instance, the crystal structure of human p38 MAP kinase in complex with a potent pyridinyl-imidazole inhibitor, a class of compounds structurally related to this compound, has been determined at 2.0 Å resolution. rcsb.org This structure revealed that the inhibitor binds in the ATP pocket, with the pyridyl nitrogen forming a hydrogen bond with the backbone nitrogen of Met109 in the hinge region. rcsb.org The specificity of this class of inhibitors is partly explained by these precise interactions. rcsb.org Furthermore, some structures have revealed allosteric binding sites, distinct from the ATP pocket, which can be exploited for developing new classes of inhibitors.
The detailed structural information obtained from these crystallographic studies provides a molecular basis for the high selectivity and affinity of these compounds. It also allows for the visualization of conformational changes in the kinase upon inhibitor binding, offering deeper insights into the mechanism of inhibition.
Table 1: Representative X-ray Crystallography Data for p38 MAP Kinase Inhibitor Complexes
| Target Protein | PDB ID | Ligand Class | Resolution (Å) | Key Hinge Residue Interaction |
| p38 MAP Kinase | 1IAN | Pyridinyl-imidazole | 2.0 | Met109 |
| p38α MAP Kinase | 4R3C | Pyridinyl-pyrazole | 1.8 | Met109 |
Cellular Uptake and Subcellular Localization Studies (In Vitro)
The efficacy of a compound is dependent not only on its intrinsic activity against its target but also on its ability to reach that target within the cell. Cellular uptake and subcellular localization studies are therefore critical for understanding the biological activity of this compound.
In vitro studies using various cell lines are employed to investigate these properties. The cellular uptake of small molecule kinase inhibitors is often achieved through passive diffusion across the cell membrane, influenced by factors such as lipophilicity and molecular size. The 2-aminopyridine (B139424) scaffold is a common feature in kinase inhibitors and is known to be cell-permeable. acs.org
Once inside the cell, the subcellular distribution of the compound determines its access to different target proteins. For kinase inhibitors, localization can be widespread, but concentration in specific compartments where target kinases are active is crucial. For example, targeting kinases like Polo-like kinase 1 (Plk1) and Aurora A (AurA) has been shown to be more effective when the inhibitors are delivered to specific subcellular locations like the centrosomes or kinetochores. elifesciences.orgresearchgate.net Techniques such as fluorescence microscopy, often using fluorescently tagged analogs of the compound or co-staining with organelle-specific dyes, are used to visualize its distribution. nih.govresearchgate.net These studies can reveal whether a compound accumulates in the cytoplasm, nucleus, or other organelles, which is essential for correlating its molecular mechanism with its cellular effects. elifesciences.orgresearchgate.net
Table 2: Methodologies for In Vitro Subcellular Localization
| Technique | Principle | Application |
| Fluorescence Microscopy | Visualization of fluorescently labeled compounds or antibodies against the compound. | Determines co-localization with specific cellular compartments (e.g., nucleus, mitochondria). nih.gov |
| Subcellular Fractionation | Centrifugation-based separation of cellular organelles followed by quantification of the compound in each fraction. | Quantifies the amount of compound in different organelles. |
| Label-Free Imaging | Techniques like Raman microscopy that can detect the chemical signature of the compound. | Provides spatial distribution without the need for fluorescent tags. |
Elucidation of Downstream Signaling Pathways
If the compound targets a kinase like p38 MAP kinase, its inhibition would be expected to affect stress and inflammatory responses. nih.gov The p38 pathway is known to regulate the production of pro-inflammatory cytokines. nih.gov Therefore, treatment with a p38 inhibitor would likely lead to a reduction in the expression and release of cytokines such as TNF-α and various interleukins. This can be measured at the mRNA level using RT-qPCR and at the protein level using techniques like ELISA or Western blotting.
In the context of cell cycle regulation, if the compound inhibits a Cyclin-Dependent Kinase (CDK), the downstream effects would manifest as changes in cell cycle progression. For example, inhibition of CDK4/6 prevents the phosphorylation of the Retinoblastoma protein (Rb). researchgate.net This keeps Rb in its active, hypophosphorylated state, where it binds to the E2F transcription factor, thereby blocking the transcription of genes required for the transition from the G1 to the S phase of the cell cycle. researchgate.net This results in a G1 cell cycle arrest, which can be observed using flow cytometry analysis of cellular DNA content.
Table 3: Downstream Effects of Kinase Inhibition
| Target Class | Key Downstream Molecule(s) | Cellular Outcome |
| p38 MAP Kinase | TNF-α, IL-6, ATF2 | Reduction of inflammatory response. |
| Cyclin-Dependent Kinases (e.g., CDK4/6) | Retinoblastoma protein (pRb), E2F | G1 phase cell cycle arrest. researchgate.net |
Resistance Mechanisms and Overcoming Strategies (in in vitro models)
The development of drug resistance is a significant challenge in cancer therapy. In vitro models are essential tools for studying the molecular mechanisms by which cancer cells become resistant to inhibitors like this compound and for developing strategies to overcome this resistance.
Two primary categories of resistance mechanisms are commonly observed:
On-Target Alterations: These involve genetic mutations in the kinase target itself. Secondary mutations within the ATP-binding site can prevent the inhibitor from binding effectively while potentially preserving the kinase's activity. mdpi.com This is a well-documented mechanism of resistance to various tyrosine kinase inhibitors.
Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that circumvent the inhibited pathway, thereby restoring downstream signaling required for proliferation and survival. mdpi.com For example, resistance to CDK4/6 inhibitors can arise from the upregulation of CDK2 activity. researchgate.net Similarly, resistance to FGFR inhibitors has been shown to be mediated by the upregulation of the p38 MAPK pathway. mdpi.com
Strategies to overcome resistance are actively being investigated in in vitro models. One approach is the development of next-generation inhibitors designed to bind effectively to mutated kinases. Another powerful strategy is combination therapy. By simultaneously targeting the primary pathway and the emerging bypass pathway, it is possible to prevent or reverse resistance. For instance, combining an FGFR inhibitor with a p38 inhibitor has been shown to restore sensitivity in resistant lung cancer cell lines. mdpi.com
Table 4: In Vitro Resistance Mechanisms and Counter-Strategies
| Resistance Mechanism | Example | Strategy to Overcome |
| Target Gene Mutation | Secondary mutations in the kinase domain. mdpi.com | Development of next-generation inhibitors that can bind to the mutated target. |
| Bypass Pathway Activation | Upregulation of p38 MAPK signaling in response to FGFR inhibition. mdpi.com | Combination therapy with an inhibitor of the bypass pathway (e.g., p38 inhibitor). nih.govmdpi.com |
| Upregulation of Efflux Pumps | Increased expression of ABC transporters that pump the drug out of the cell. nih.gov | Co-administration of efflux pump inhibitors. |
Potential Applications and Future Research Directions
Development as Research Tools and Probes
The development of specialized molecular tools from the 5-(Benzenesulfonyl)pyridin-2-amine scaffold is a key area of interest for elucidating complex biological processes.
As a chemical probe, this compound and its analogs can be instrumental in validating the role of specific biological targets in disease. By designing potent and selective inhibitors, researchers can probe the function of an enzyme or receptor in a cellular or in vivo context. This approach helps to confirm that modulating the target with a small molecule elicits the desired therapeutic effect, a critical step in the early stages of drug discovery.
To further investigate the mechanism of action, fluorescent or affinity-tagged derivatives of this compound can be synthesized. Attaching a fluorescent dye allows for the visualization of the compound's distribution within cells and tissues, providing insights into its uptake, localization, and interaction with its target. Affinity tags, such as biotin, enable the isolation and identification of binding partners through techniques like affinity chromatography and subsequent mass spectrometry analysis. This aids in confirming the direct target and discovering potential off-target interactions.
Preclinical Lead Compound Optimization Strategies
The journey from a promising hit compound to a preclinical candidate involves a meticulous optimization process. For this compound, this entails systematic modifications to its chemical structure to enhance its drug-like properties.
Key optimization strategies focus on improving:
Potency: Increasing the binding affinity for the intended biological target.
Selectivity: Minimizing interactions with other related and unrelated targets to reduce potential side effects.
Pharmacokinetic Profile: Modifying the structure to achieve desirable absorption, distribution, metabolism, and excretion (ADME) properties. This includes enhancing solubility, metabolic stability, and cell permeability.
Structure-activity relationship (SAR) studies are central to this process. By systematically altering different parts of the molecule—the pyridine (B92270) ring, the sulfonyl group, and the amine—researchers can identify which modifications lead to improved characteristics. For instance, substituting the benzene (B151609) ring of the sulfonyl group with other aromatic or heteroaromatic rings can significantly impact both potency and selectivity.
Table 1: Lead Compound Optimization Strategies
| Strategy | Goal | Example Modification |
|---|---|---|
| Structure-Activity Relationship (SAR) Studies | Enhance potency and selectivity | Substitution on the benzenesulfonyl or pyridine rings |
| Physicochemical Property Modulation | Improve ADME properties | Introduction of polar groups to increase solubility |
Exploration of Novel Biological Targets
While initial research may have identified a primary target for this compound, its chemical scaffold may have the potential to interact with other previously unknown biological molecules. Exploring these novel targets can open up new therapeutic avenues.
Techniques such as target-agnostic screening, where the compound is tested against a broad panel of enzymes and receptors, can reveal unexpected activities. Additionally, computational methods like reverse docking, which predicts potential binding partners for a given small molecule, can guide the experimental validation of new targets. Uncovering these new interactions is crucial for understanding the full biological profile of the compound and for repositioning it for different diseases.
Integration with Systems Biology Approaches
The integration of this compound research with systems biology offers a holistic understanding of its effects. Instead of focusing on a single target, systems biology approaches analyze the impact of the compound on entire cellular networks and pathways.
Techniques like transcriptomics (measuring changes in gene expression), proteomics (analyzing changes in protein levels), and metabolomics (profiling changes in metabolite concentrations) can provide a comprehensive snapshot of the cellular response to the compound. This data can help to:
Identify the pathways most affected by the compound.
Uncover biomarkers that can be used to monitor the compound's activity.
Predict potential synergistic or antagonistic effects when combined with other drugs.
Outlook for Further Academic and Translational Research (Pre-Clinical Focus)
The future of this compound in a preclinical setting appears promising. Continued academic research is essential to fully characterize its mechanism of action and to explore its potential in a wider range of disease models. Translational research will focus on bridging the gap between basic science discoveries and the development of a viable therapeutic candidate.
Key areas for future pre-clinical research include:
In-depth Mechanism of Action Studies: Utilizing advanced biochemical and biophysical techniques to precisely define how the compound interacts with its target at the molecular level.
Pharmacology in Animal Models: Evaluating the efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationship of optimized analogs in relevant animal models of disease.
Biomarker Discovery: Identifying and validating biomarkers that can be used to track the compound's engagement with its target and its therapeutic effect in preclinical studies.
The collaborative efforts of academic researchers and pharmaceutical scientists will be vital in advancing this compound derivatives through the preclinical pipeline.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Conclusion
Summary of Key Academic Research Findings on 5-(Benzenesulfonyl)pyridin-2-amine
Academic research has firmly established this compound as a pivotal molecular scaffold in the development of targeted therapies, particularly in the field of oncology. A significant body of research has focused on its utility as a core structure for the synthesis of potent and selective kinase inhibitors.
Key findings from various studies demonstrate that derivatives of this compound are effective inhibitors of several critical enzyme families. Notably, research has highlighted its role in the creation of inhibitors for cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation and are frequently dysregulated in various cancers. Additionally, this compound has been instrumental in the development of inhibitors for phosphoinositide 3-kinases (PI3Ks), a family of enzymes integral to cell growth, proliferation, and survival. The structural framework of this compound has also been successfully exploited to design inhibitors for other kinase targets, including spleen tyrosine kinase (Syk), which plays a role in inflammatory conditions.
The recurring theme in the academic literature is the versatility of the this compound scaffold, which allows for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
Significance of Contributions to Chemical Biology and Medicinal Chemistry
The contributions of this compound to chemical biology and medicinal chemistry are substantial. Its significance lies in its status as a "privileged scaffold," a molecular framework that can be adapted to bind to multiple biological targets with high affinity.
In chemical biology, this compound has been invaluable for the development of chemical probes. These probes, often potent and selective inhibitors derived from the this compound core, have enabled researchers to investigate the intricate roles of specific kinases in cellular signaling pathways. This has led to a deeper understanding of the molecular underpinnings of diseases like cancer.
From a medicinal chemistry standpoint, the scaffold has been the foundation for the discovery and design of novel therapeutic agents. Its favorable structural and electronic properties provide a robust starting point for structure-activity relationship (SAR) studies. Medicinal chemists have successfully manipulated the scaffold to enhance drug-like properties, leading to the identification of clinical candidates with improved efficacy and safety profiles. The adaptability of the this compound core allows for fine-tuning of critical parameters such as solubility, metabolic stability, and bioavailability, which are crucial for the successful development of new medicines.
Unanswered Questions and Future Avenues for Academic Exploration
Despite the extensive research, several unanswered questions and promising avenues for future academic exploration remain.
A primary area for future investigation is the full spectrum of biological targets for derivatives of this compound. While its role as a kinase inhibitor is well-documented, the potential for this scaffold to interact with other enzyme classes or protein families remains largely unexplored. A broader screening against diverse biological targets could uncover novel therapeutic applications beyond oncology and inflammation.
Another critical unanswered question revolves around the mechanisms of acquired resistance to drugs based on this scaffold. As with many targeted therapies, the emergence of resistance is a significant clinical challenge. Future academic research should focus on elucidating the molecular basis of this resistance and on designing next-generation inhibitors that can circumvent these mechanisms. This could involve developing compounds that bind to different conformational states of the target enzyme or that possess dual-targeting capabilities.
Furthermore, the potential of combination therapies involving inhibitors derived from this compound is an area ripe for exploration. Investigating the synergistic or additive effects of these compounds with other therapeutic modalities, such as chemotherapy, immunotherapy, or other targeted agents, could lead to more effective and durable treatment strategies.
Finally, the development of more efficient, cost-effective, and environmentally friendly synthetic methodologies for this compound and its analogs continues to be a relevant pursuit for synthetic and medicinal chemists.
Q & A
Q. What are the optimized synthetic routes for 5-(Benzenesulfonyl)pyridin-2-amine, and how can reaction conditions be tailored to improve yield?
Methodological Answer:
- Nucleophilic Substitution: React pyridin-2-amine derivatives with benzenesulfonyl chloride under basic conditions (e.g., NaH or pyridine) in anhydrous DCM or THF. Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1).
- Catalytic Optimization: Use Pd-catalyzed coupling for sterically hindered intermediates. For example, Suzuki-Miyaura coupling with arylboronic acids under microwave irradiation (100°C, 30 min) enhances regioselectivity .
- Yield Improvement: Purify via column chromatography (silica gel, gradient elution with 5–20% EtOAc in hexane) to isolate the product. Typical yields range from 50–70%, depending on substituent effects.
Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques:
- 1H NMR (600 MHz, DMSO-d6): Key peaks include δ 8.2–8.5 ppm (pyridine protons), δ 7.5–7.8 ppm (benzenesulfonyl aromatic protons), and δ 5.0–5.5 ppm (exchangeable NH2 protons).
- LCMS (ESI): Confirm molecular ion [M+H]+ at m/z 275.1 (calculated: 275.08).
- HPLC: Use a C18 column (ACN/water + 0.1% TFA) with retention time >95% purity threshold .
Advanced Research Questions
Q. What strategies address conflicting spectral data (e.g., unexpected coupling constants in NMR) for this compound derivatives?
Methodological Answer:
- Dynamic Effects: Investigate rotational barriers in the benzenesulfonyl group using variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C). Restricted rotation may split peaks into doublets (e.g., J = 12–15 Hz).
- Computational Validation: Perform DFT calculations (B3LYP/6-31G*) to simulate NMR spectra and compare with experimental data. This resolves ambiguities in proton assignments .
Q. How can researchers design experiments to study the compound’s interaction with biological targets (e.g., kinases or enzymes)?
Methodological Answer:
- In Vitro Assays:
- Kinase Inhibition: Use TR-FRET assays (e.g., TrkA kinase) with ATP concentrations varying from 1–100 µM. Measure IC50 values via dose-response curves (10 nM–10 µM compound range).
- Enzyme Binding: Employ surface plasmon resonance (SPR) to determine binding kinetics (kon, koff) and dissociation constants (KD).
- Cellular Studies: Evaluate cytotoxicity in HEK293 cells using MTT assays (48-hour exposure, EC50 ~ 5–20 µM) .
Q. What are the key considerations for structure-activity relationship (SAR) studies of this compound analogs?
Methodological Answer:
- Substituent Effects:
- Electron-Withdrawing Groups (e.g., CF3): Enhance metabolic stability but may reduce solubility.
- Piperazinyl Modifications: Introduce morpholine or thiomorpholine rings to improve blood-brain barrier penetration (logP < 3).
- Data Analysis: Use multivariate regression (e.g., CoMFA) to correlate substituent properties (Hammett σ, π parameters) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
